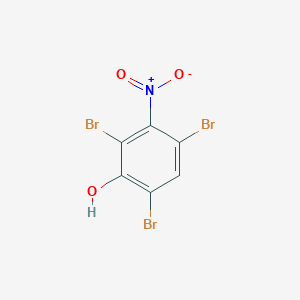
2,4,6-Tribromo-3-nitrophenol
Vue d'ensemble
Description
2,4,6-Tribromo-3-nitrophenol is a compound with the molecular formula C6H2Br3NO3 . It has a molecular weight of 375.80 g/mol . The IUPAC name for this compound is 2,4,6-tribromo-3-nitrophenol .
Molecular Structure Analysis
The molecular structure of 2,4,6-Tribromo-3-nitrophenol consists of a phenol ring with three bromine atoms and one nitro group attached . The InChI code for this compound is 1S/C6H2Br3NO3/c7-2-1-3(8)6(11)4(9)5(2)10(12)13/h1,11H .Physical And Chemical Properties Analysis
2,4,6-Tribromo-3-nitrophenol has a molecular weight of 375.80 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass is 374.75643 g/mol and the monoisotopic mass is 372.75848 g/mol . The topological polar surface area is 66 Ų .Applications De Recherche Scientifique
1. Environmental Monitoring and Sensing
2,4,6-Tribromo-3-nitrophenol and its related compounds have been a focus in the development of sensors for environmental monitoring. Studies have shown the potential of using various materials and methods for the detection of these compounds in water sources, indicating their importance in environmental protection and public safety. For instance, metal–organic frameworks (MOFs) have been explored for aqueous phase sensing of nitro explosives like 2,4,6-Trinitrophenol (TNP), a closely related compound. These MOFs are valuable due to their permanent porosity and signal transduction pathways, highlighting their role in detecting toxic species in water streams (Nagarkar et al., 2016). Similarly, graphitic carbon nitride nanosheets have been developed for the fluorescence sensing of TNP in aqueous solutions, offering a method for visual detection of these compounds in natural water samples (Rong et al., 2015).
2. Water Treatment and Remediation
The presence of nitrophenols, including derivatives of 2,4,6-Tribromo-3-nitrophenol, in water sources has prompted research into water treatment and remediation techniques. The degradation and removal of these compounds from wastewater have been studied, with technologies like electrocatalytic oxidation showing promising results. A study demonstrated the high efficiency of electrocatalytic oxidation in removing 2,4,6-Trinitrophenol from simulated wastewater, achieving a removal rate of 99.76% under optimal conditions (Li et al., 2018). This indicates the potential of such technologies in mitigating the environmental impact of nitrophenol compounds.
3. Analytical Chemistry and Chemical Sensing
The development of analytical methods for detecting nitrophenols is a significant area of research. Fluorescent sensors based on various materials have been created for the sensitive and selective detection of these compounds. For example, fluorescent chitosan hydrogels have been used for detecting 2,4,6-trinitrophenol, highlighting the role of these materials in environmental monitoring and public safety (Xiong et al., 2019).
Propriétés
IUPAC Name |
2,4,6-tribromo-3-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3NO3/c7-2-1-3(8)6(11)4(9)5(2)10(12)13/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNFSKQWRJSFRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326076 | |
| Record name | 2,4,6-tribromo-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromo-3-nitrophenol | |
CAS RN |
69076-62-6 | |
| Record name | 69076-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-tribromo-3-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60326076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B1596280.png)







